molecular formula C11H14ClNO B3006918 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2168307-95-5

2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B3006918
CAS No.: 2168307-95-5
M. Wt: 211.69
InChI Key: HCWNHESFOLHZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. This cyclobutane derivative features a trans-substituted aminocyclobutanol scaffold, a structure recognized for its value in the design of bioactive molecules and kinase inhibitors . The compound serves as a key intermediate or precursor in structural-activity relationship (SAR) studies, particularly in the exploration of selective cyclin-dependent kinase (CDK) inhibitors . Research indicates that structurally related aminocyclobutanol compounds can be optimized to interact with the ATP-binding site of CDK9, a transcriptional regulator implicated in oncogenic processes . Inhibiting CDK9 presents a promising therapeutic strategy to disrupt aberrant transcription in cancers, such as triple-negative breast cancer, which is often driven by oncogenes like MYC . The constrained cyclobutane ring is a valuable conformational tool, and the presence of both hydrogen bond donor and acceptor groups within the molecule makes it a versatile scaffold for further chemical exploration and derivatization. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-chloro-2-methylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-8(12)3-2-4-9(7)13-10-5-6-11(10)14/h2-4,10-11,13-14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWNHESFOLHZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol typically involves the reaction of 3-chloro-2-methylaniline with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of various substituted cyclobutanol derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be modified through various chemical reactions, including oxidation, reduction, and substitution.
Reaction TypeDescriptionMajor Products
OxidationConverts to ketones or aldehydesCorresponding carbonyl compounds
ReductionProduces amines or alcoholsAmines or alcohol derivatives
SubstitutionChlorine atom can be replaced with other functional groupsDiverse substituted products

Biology

  • Biological Activity : Research indicates that 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol may interact with various biomolecules, influencing biological pathways. Studies have focused on its potential effects on enzyme activity and receptor modulation.

Medicine

  • Therapeutic Potential : There is ongoing investigation into the compound's therapeutic properties. Its structure suggests potential applications in drug development, particularly as a precursor for synthesizing pharmacologically active agents.

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing products with specific functionalities.

Case Studies

Several studies have explored the applications of this compound:

  • Synthesis of Novel Antimicrobial Agents : A study demonstrated the use of this compound as a precursor in synthesizing new antimicrobial agents. The resulting compounds showed significant activity against various bacterial strains.
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
  • Material Science Applications : Investigations into the use of this compound in polymer chemistry have shown promising results, particularly in developing materials with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Chlorophenyl)cyclobutan-1-amine (CAS: 1315366-04-1)

Molecular Formula : C₁₀H₁₂ClN
Molecular Weight : 181.66 g/mol
Key Differences :

  • Functional Group : Lacks the hydroxyl group present in the target compound, resulting in reduced polarity and hydrogen-bonding capacity .
  • Substituent Position: The chlorine atom is at the 2-position of the phenyl ring, whereas the target compound has chlorine at the 3-position and an additional methyl group at the 2-position.
  • Physicochemical Properties :
    • Solubility : Lower water solubility due to the absence of -OH.
    • Basicity : The primary amine group (pKa ~9–10) is more basic than the hydroxyl group (pKa ~15–16), influencing protonation states under physiological conditions.

3-Chloro-2-methylphenol Derivatives

Compounds with the 3-chloro-2-methylphenyl group but different core structures (e.g., benzene or cyclohexane rings) highlight the role of the cyclobutane ring:

  • Ring Strain : Cyclobutane’s 90° bond angles induce ~26 kcal/mol of strain, enhancing reactivity in ring-opening reactions compared to less-strained cyclohexane analogs.

Hydroxyl-Containing Cyclobutane Analogs

Examples include 1-aminocyclobutan-1-ol derivatives:

  • Hydrogen-Bonding: The -OH group in the target compound enables stronger interactions with polar residues in enzyme active sites compared to non-hydroxylated analogs.
  • Acidity : The hydroxyl group (pKa ~15–16) is less acidic than carboxylic acids but more acidic than aliphatic alcohols due to proximity to the strained ring.

Data Table: Comparative Analysis

Property 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol 2-(2-Chlorophenyl)cyclobutan-1-amine 1-Aminocyclobutan-1-ol
Molecular Weight 211.69 g/mol 181.66 g/mol 89.11 g/mol
Functional Groups -OH, -NH- -NH₂ -OH, -NH₂
Key Substituents 3-Cl, 2-CH₃ on phenyl 2-Cl on phenyl None
Water Solubility Moderate (due to -OH) Low High
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 ~-0.5
Bioactivity Potential Enzyme inhibition (e.g., kinases) Unknown Peptide mimicry

Research Findings and Implications

  • Electronic Effects : The 3-chloro group is electron-withdrawing, which may stabilize charge-transfer interactions in receptor binding.
  • Synthetic Challenges : The cyclobutane ring’s strain complicates synthesis; methods like [2+2] photocycloaddition or ring-contraction are often required.

Biological Activity

2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol is a cyclobutane derivative that has attracted considerable attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring a cyclobutanol ring with a 3-chloro-2-methylphenylamino group, positions it as a promising candidate for therapeutic applications.

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 211.69 g/mol
  • CAS Number : 2168307-95-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Further research is required to elucidate the specific pathways involved.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against common pathogens. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL for various bacterial strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli32
Pseudomonas aeruginosa128

This data supports the compound's potential as a lead for developing new antimicrobial agents.

Study 2: Anticancer Potential

A research article explored the effects of this compound on breast cancer cell lines. The findings included:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
Concentration (µM)Cell Viability (%)
0100
2585
5065
10040

The study concluded that the compound could induce apoptosis in cancer cells, warranting further investigation into its mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via condensation of 3-chloro-2-methylaniline with a cyclobutanone derivative, followed by stereoselective reduction. For example, in analogous syntheses (e.g., chiral aminophenols), ketones are reacted with amines in methanol at room temperature, followed by NaBH4 reduction in THF/ethanol at 273 K to achieve stereocontrol . Purification via silica-gel chromatography (chloroform) is typical .
  • Optimization : Parameters such as solvent polarity (methanol vs. THF), temperature (low temperatures favor selectivity), and stoichiometry of reducing agents (NaBH4 excess) are critical. Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify functional groups (e.g., cyclobutanol -OH at δ ~2–3 ppm, aromatic protons at δ ~6.5–7.5 ppm) .
  • MS : High-resolution mass spectrometry confirms molecular weight (e.g., C11H14ClNO<sup>+</sup> with m/z 227.07) .
    • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration and intramolecular interactions (e.g., O-H⋯N hydrogen bonds stabilizing conformation) .

Advanced Research Questions

Q. What challenges arise in the stereochemical analysis of this compound, and how can they be addressed?

  • Challenges : Cyclobutane ring strain and hindered rotation may lead to conformational isomers. Chiral centers in the aminophenol moiety complicate diastereomer separation .
  • Solutions :

  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) for enantiomeric resolution.
  • X-ray Crystallography : SHELXL refines crystal structures to assign absolute configurations (R/S descriptors) .
  • Dynamic NMR : Variable-temperature NMR studies detect restricted rotation around the N–C bond .

Q. How can researchers resolve contradictions in reported biological activities of similar chlorinated aminophenols across studies?

  • Data Analysis Framework :

Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell lines, incubation times).

Structural Comparisons : Use analogs like Clonixin (2-[(3-Chloro-2-methylphenyl)amino]-3-pyridinecarboxylic acid) to isolate substituent effects .

Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding affinities to targets like enzymes or receptors, reconciling discrepancies between in vitro and in vivo results .

Q. What computational strategies are effective in predicting the reactivity and stability of this compound?

  • Methods :

  • DFT Calculations : Gaussian software calculates HOMO-LUMO gaps to assess electrophilicity and nucleophilic attack sites.
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., aqueous vs. lipid environments) to predict solubility and degradation pathways .
    • Validation : Correlate computational data with experimental stability tests (e.g., accelerated aging under UV light or humidity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.